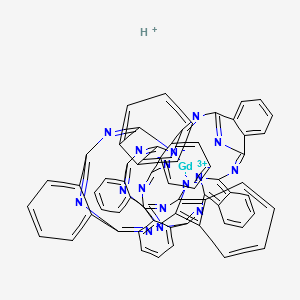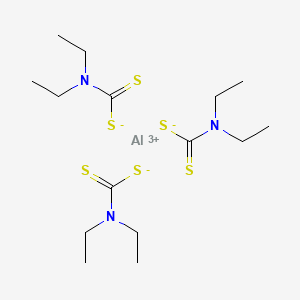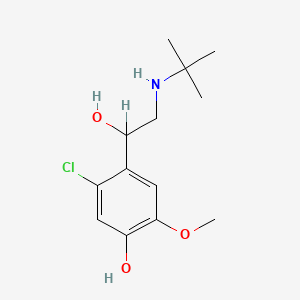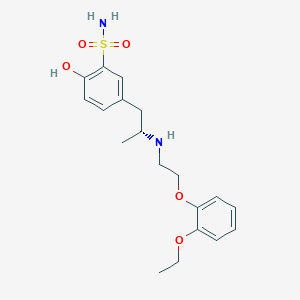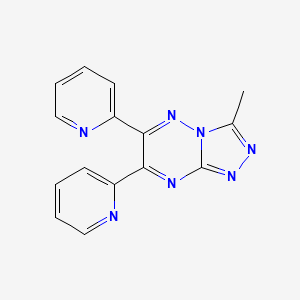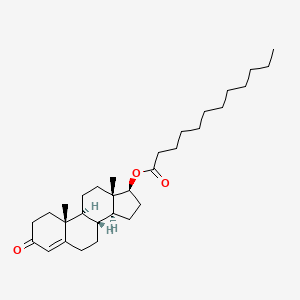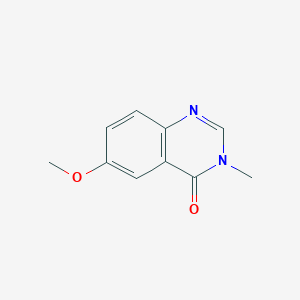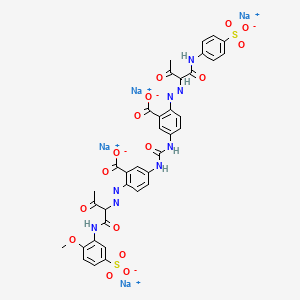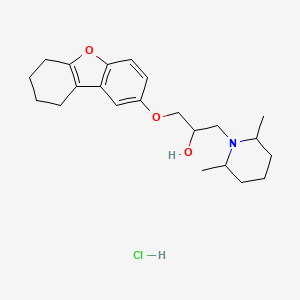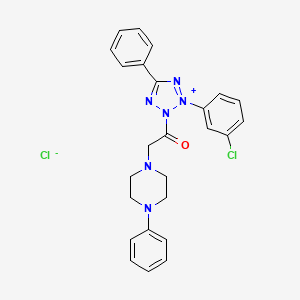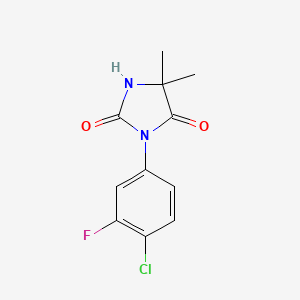
Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl- is a synthetic organic compound that belongs to the hydantoin family Hydantoins are heterocyclic compounds containing a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom This particular compound is characterized by the presence of a 4-chloro-3-fluorophenyl group and two methyl groups attached to the hydantoin ring
Vorbereitungsmethoden
The synthesis of Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-fluoroaniline and dimethylhydantoin.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods are designed to be cost-effective and scalable for large-scale production.
Analyse Chemischer Reaktionen
Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted hydantoins.
Wissenschaftliche Forschungsanwendungen
Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: Researchers investigate the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used in the development of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl- can be compared with other similar compounds, such as:
Hydantoin, 3-(4-chlorophenyl)-5,5-dimethyl-: This compound lacks the fluorine atom, which may result in different chemical and biological properties.
Hydantoin, 3-(4-fluorophenyl)-5,5-dimethyl-: This compound lacks the chlorine atom, which may also lead to variations in its reactivity and applications.
Hydantoin, 3-(4-chloro-3-methylphenyl)-5,5-dimethyl-:
The uniqueness of Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl- lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
92668-52-5 |
|---|---|
Molekularformel |
C11H10ClFN2O2 |
Molekulargewicht |
256.66 g/mol |
IUPAC-Name |
3-(4-chloro-3-fluorophenyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H10ClFN2O2/c1-11(2)9(16)15(10(17)14-11)6-3-4-7(12)8(13)5-6/h3-5H,1-2H3,(H,14,17) |
InChI-Schlüssel |
VAJCPXZHCUVGMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)Cl)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


